

Application Notes: BDP FL-PEG5-acid for Single-Molecule Imaging

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Compound of Interest

Compound Name: **BDP FL-PEG5-acid**

Cat. No.: **B12283007**

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Introduction

Single-molecule imaging is a powerful technique that allows for the observation of individual molecules, providing insights into biological processes with high spatial and temporal resolution. The choice of a fluorescent probe is critical for the success of these experiments, requiring exceptional brightness, photostability, and a high quantum yield. **BDP FL-PEG5-acid** is a state-of-the-art fluorescent dye designed to meet the rigorous demands of single-molecule studies. It features a bright and photostable boron-dipyrromethene (BDP FL) core, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent attachment to biomolecules.

The BDP FL fluorophore is a superior alternative to traditional dyes like fluorescein (FAM), offering significantly enhanced photostability and brightness.^{[1][2][3]} The PEG5 linker increases the water solubility of the dye and extends it from the target biomolecule, minimizing quenching and steric hindrance.^{[4][5]} This combination of features makes **BDP FL-PEG5-acid** an ideal candidate for tracking the dynamics, interactions, and conformational changes of single proteins, nucleic acids, and other macromolecules in complex biological systems.

Key Properties and Advantages

BDP FL-based dyes exhibit a range of photophysical properties that make them exceptionally well-suited for single-molecule detection. Their high extinction coefficients and quantum yields result in extremely bright fluorescence, enabling the detection of single fluorophores with a high signal-to-noise ratio. Unlike many other dyes, their fluorescence is relatively insensitive to pH

and solvent polarity, ensuring consistent performance in diverse experimental buffers. Most importantly, their exceptional photostability allows for longer observation times before photobleaching, which is crucial for tracking molecular processes over extended periods.

Quantitative Data Summary

The photophysical properties of BDP FL dyes are summarized below. These values are representative of the BDP FL core fluorophore and its derivatives.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~503-504 nm	
Emission Maximum (λ_{em})	~509-514 nm	
Molar Extinction Coefficient (ϵ)	>80,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~0.9 - 1.0	
Fluorescence Lifetime (τ)	>5 nanoseconds	
Molecular Weight	583.44 g/mol	
Solubility	DMSO, DMF, DCM	

Protocols

Protocol 1: Labeling of Amine-Containing Biomolecules

The terminal carboxylic acid on **BDP FL-PEG5-acid** can be activated to react with primary amines (e.g., lysine residues on proteins) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a semi-stable NHS ester in situ that readily reacts with amines to form a stable amide bond.

Materials:

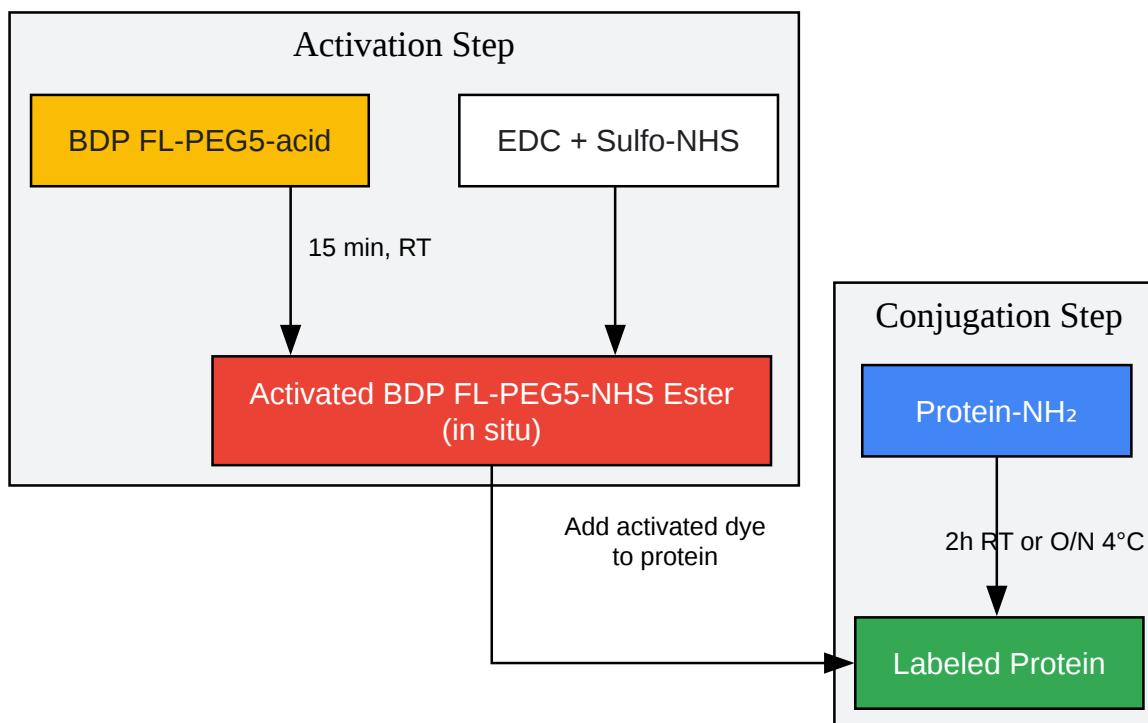
- **BDP FL-PEG5-acid**

- Amine-containing biomolecule (e.g., protein, amino-modified DNA)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation/Reaction Buffer: Amine-free buffer, pH 7.2-7.5 (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 for conjugation)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Biomolecule: Dissolve the amine-containing biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL.
- Prepare Dye Solution: Dissolve **BDP FL-PEG5-acid** in a small amount of DMF or DMSO to create a 10 mM stock solution.
- Activation of Carboxylic Acid:
 - In a separate microcentrifuge tube, add a 10-fold molar excess of **BDP FL-PEG5-acid** relative to the biomolecule.
 - Add a 1.2-fold molar excess of both EDC and Sulfo-NHS over the dye.
 - Incubate the activation mixture for 15 minutes at room temperature.
- Conjugation Reaction:
 - Add the activated dye mixture to the biomolecule solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

- Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.
- Purification: Remove unconjugated dye and reaction byproducts by passing the solution over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~503 nm (for the BDP FL dye).



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BDP FL-PEG5-acid conjugation workflow.

Protocol 2: General Workflow for TIRF-Based Single-Molecule Imaging

This protocol outlines the key steps for a typical single-molecule imaging experiment using Total Internal Reflection Fluorescence (TIRF) microscopy, a common technique for observing molecules near a surface.

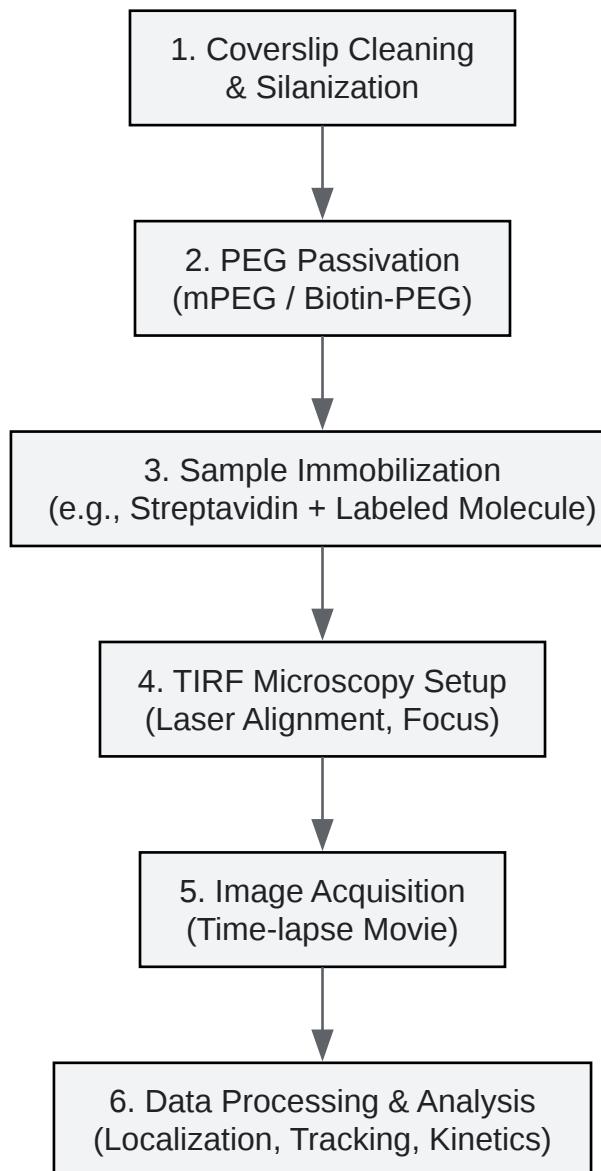
Materials:

- Labeled biomolecule of interest
- High-precision glass coverslips and microscope slides
- Surface passivation reagents (e.g., mPEG-SVA, Biotin-PEG-SVA).
- Streptavidin (if using biotin-PEG for immobilization)
- Imaging Buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox)
- TIRF microscope with a high-numerical-aperture objective, appropriate laser lines (e.g., ~488 nm for BDP FL), and a sensitive EMCCD or sCMOS camera.

Procedure:

- Surface Passivation:
 - Thoroughly clean glass coverslips using sonication in a series of solvents (e.g., acetone, ethanol, isopropanol) and/or piranha solution (use extreme caution).
 - Functionalize the clean surface with silane (e.g., N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane).
 - Create a passivation layer by incubating the silanized surface with a mixture of mPEG-SVA and Biotin-PEG-SVA. This PEG layer prevents non-specific adsorption of proteins.
 - Assemble a flow chamber using the passivated coverslip, a microscope slide, and double-sided tape.
- Sample Immobilization:
 - Incubate the chamber with a streptavidin solution, which will bind to the biotin-PEG on the surface.
 - Wash away unbound streptavidin with Imaging Buffer.

- Introduce your biotinylated, BDP FL-labeled biomolecule. It will be specifically immobilized on the surface via the biotin-streptavidin linkage.
- Wash thoroughly to remove any unbound molecules.
- Microscope Setup and Imaging:
 - Place the flow chamber onto the TIRF microscope stage.
 - Achieve total internal reflection by adjusting the angle of the excitation laser. This creates an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip surface, dramatically reducing background fluorescence.
 - Focus on the surface and adjust camera settings (exposure time, EM gain) to clearly visualize single fluorescent spots.
 - Acquire a time-series of images (a movie) to capture the dynamics of the single molecules.
- Data Analysis:
 - Use specialized software (e.g., ImageJ/Fiji with plugins, MATLAB scripts) to identify and track the position of single molecules over time.
 - Analyze trajectories to determine diffusion coefficients, binding kinetics, or conformational changes based on fluorescence intensity or FRET (if a second dye is present).

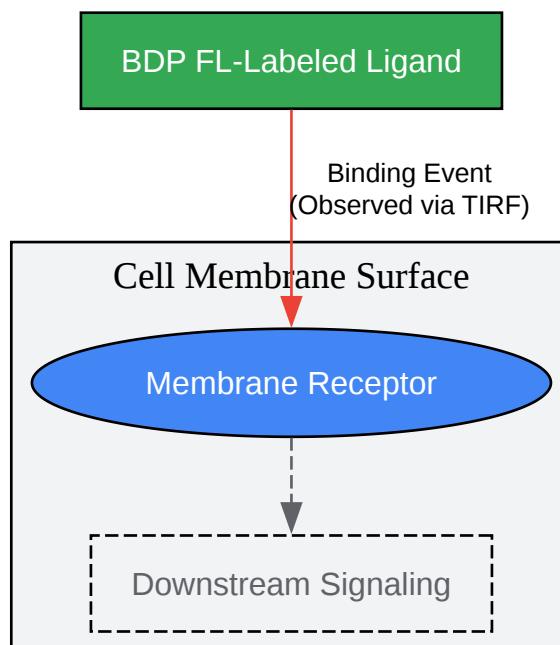


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General workflow for a single-molecule TIRF experiment.

Application Example: Investigating Ligand-Receptor Binding

BDP FL-PEG5-acid can be used to study the interaction between a ligand and its receptor on a cell membrane. The ligand is labeled with the dye, and its binding and unbinding events with receptors on an immobilized membrane or a supported lipid bilayer can be observed in real-time using TIRF microscopy. This allows for the direct measurement of kinetic parameters like on- and off-rates at the single-molecule level.



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Studying ligand-receptor binding with a BDP FL probe.

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